3,5-Difluoro-4'-morpholinomethyl benzophenone
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Overview
Description
3,5-Difluoro-4’-morpholinomethyl benzophenone is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring, a morpholinomethyl group at the 4’ position, and a benzophenone core structure. The molecular formula of 3,5-Difluoro-4’-morpholinomethyl benzophenone is C18H17F2NO2, and it has a molar mass of 317.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4’-morpholinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable benzyl halide precursor.
Industrial Production Methods
In an industrial setting, the production of 3,5-Difluoro-4’-morpholinomethyl benzophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4’-morpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in suitable solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,5-Difluoro-4’-morpholinomethyl benzophenone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, the presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins, while the morpholinomethyl group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4’-aminomethyl benzophenone: Similar structure but with an aminomethyl group instead of a morpholinomethyl group.
3,5-Difluoro-4’-hydroxymethyl benzophenone: Similar structure but with a hydroxymethyl group instead of a morpholinomethyl group.
3,5-Difluoro-4’-methoxymethyl benzophenone: Similar structure but with a methoxymethyl group instead of a morpholinomethyl group.
Uniqueness
3,5-Difluoro-4’-morpholinomethyl benzophenone is unique due to the presence of both fluorine atoms and the morpholinomethyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the morpholinomethyl group improves its solubility and potential biological activity .
Properties
IUPAC Name |
(3,5-difluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVOJLJHLTZHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642660 |
Source
|
Record name | (3,5-Difluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-69-9 |
Source
|
Record name | Methanone, (3,5-difluorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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